molecular formula C15H18O4 B1213759 Parthenin CAS No. 508-59-8

Parthenin

Cat. No.: B1213759
CAS No.: 508-59-8
M. Wt: 262.30 g/mol
InChI Key: LLQCRTZROWMVOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Parthenin can be synthesized through various chemical routes, although detailed synthetic pathways are not extensively documented. The primary source of this compound is the extraction from Parthenium hysterophorus. The extraction process typically involves the use of organic solvents to isolate the compound from the plant material .

Industrial Production Methods

Industrial production of this compound is not well-established due to its primary extraction from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Parthenin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which have been studied for their enhanced biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Parthenin is structurally similar to other sesquiterpene lactones such as parthenolide and artemisinin . These compounds share similar biological activities but differ in their specific molecular targets and pathways.

Uniqueness

This compound’s unique combination of functional groups and its ability to form adducts with sulfhydryl compounds distinguish it from other sesquiterpene lactones. Its broad spectrum of biological activities, including its potential as a chemotherapeutic agent and natural pesticide, highlights its versatility and significance in scientific research .

Properties

IUPAC Name

6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-8,10,12,18H,2,4-5H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQCRTZROWMVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871713
Record name 6a-Hydroxy-6,9a-dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508-59-8
Record name Parthenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Parthenin
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Parthenin
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Parthenin
Reactant of Route 6
Parthenin

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